
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a sec-butyl group attached to a propanamide backbone, which is further connected to a 2,5-dioxopyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of sec-butylamine with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is optimized to minimize costs and environmental impact while maximizing productivity.
Chemical Reactions Analysis
Types of Reactions
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other derivatives.
Substitution: The sec-butyl group or other parts of the molecule can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals or as an active ingredient in formulations targeting specific diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)pentanamide
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)hexanamide
Uniqueness
Compared to similar compounds, n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide stands out due to its specific chain length and the positioning of functional groups. These structural differences can influence its reactivity, stability, and interactions with other molecules, making it uniquely suited for certain applications. For instance, the propanamide backbone may confer distinct solubility and binding properties compared to butanamide or pentanamide analogs.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-butan-2-yl-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C11H18N2O3/c1-3-8(2)12-9(14)6-7-13-10(15)4-5-11(13)16/h8H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
ZQFDIHVFESHHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
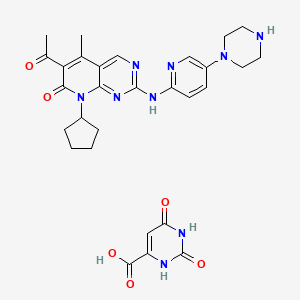
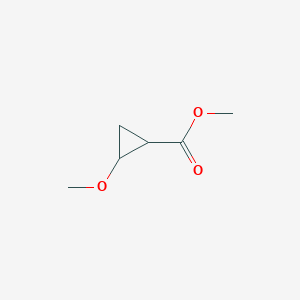

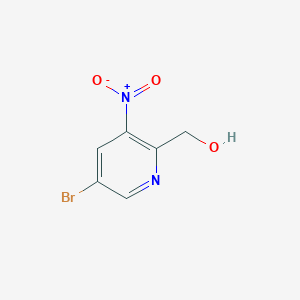
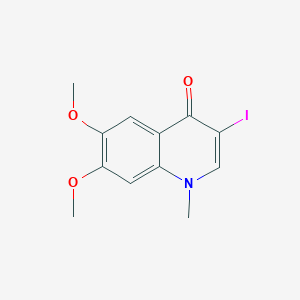

![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
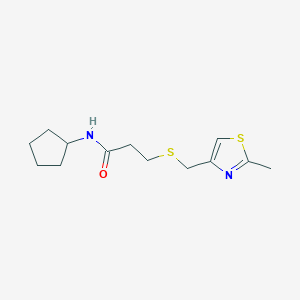

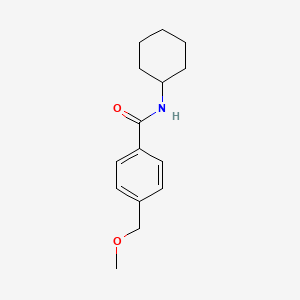


![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
